Hygromycin

Catalog No.
S628687
CAS No.
6379-56-2
M.F
C23H29NO12
M. Wt
511.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hygromycin

CAS Number

6379-56-2

Product Name

Hygromycin

IUPAC Name

(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide

Molecular Formula

C23H29NO12

Molecular Weight

511.5 g/mol

InChI

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1

InChI Key

YQYJSBFKSSDGFO-IIHALWDASA-N

SMILES

Array

Synonyms

hygromycin, hygromycin A

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O

Hygromycin A is a hydroxycinnamic acid. It has a role as a metabolite.
Hygromycin A has been reported in Streptomyces, Streptomyces noboritoensis, and other organisms with data available.
a cinnamide derivative produced by Streptomyces hygroscopicus; structure differs from HYGROMYCIN B

Hygromycin A (CAS 6379-56-2) is a highly selective, narrow-spectrum antibiotic originally isolated from Streptomyces hygroscopicus. Structurally distinct from standard aminoglycosides, it comprises a modified cinnamic acid flanked by a furanose sugar and an aminocyclitol [1]. From a procurement perspective, Hygromycin A is uniquely valued for its targeted inhibition of the ribosomal peptidyl transferase center (PTC) in spirochetes, combined with high solubility in standard laboratory solvents including DMSO (10 mg/mL) and PBS (10 mg/mL) . Unlike broad-spectrum agents, its highly specific uptake mechanism makes it an essential biochemical probe and in vivo therapeutic model compound for spirochete-focused research where host microbiome preservation is a critical experimental parameter[2].

Procurement substitution of Hygromycin A with the similarly named Hygromycin B is a critical error; Hygromycin B is an unrelated broad-spectrum translation inhibitor used primarily for generic eukaryotic cell selection and entirely lacks spirochete specificity [1]. Furthermore, substituting Hygromycin A with standard clinical baselines like Amoxicillin or Ceftriaxone in in vivo models fails because these broad-spectrum agents cause severe gastrointestinal dysbiosis and trigger the expansion of opportunistic, drug-resistant commensals like Enterococci [2]. Hygromycin A avoids this confounding toxicity because its cellular entry is strictly mediated by the spirochete-specific BmpDEFG nucleoside transporter, ensuring that generic substitution will compromise any assay requiring targeted pathogen clearance without collateral microbiome disruption[3].

Ultra-High Target Specificity for Spirochete Isolation Workflows

In in vitro susceptibility assays, Hygromycin A demonstrates profound selectivity for spirochetes over standard Gram-negative and Gram-positive laboratory strains. It inhibits Borreliella burgdorferi at 0.12–0.5 µg/mL and Treponema pallidum at 0.03 µg/mL, whereas typical commensal and pathogenic models require vastly higher concentrations [1]. This quantitative divergence allows researchers to use Hygromycin A as a highly selective agent in complex microbial mixtures without sterilizing the background culture[2].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data0.12–0.5 µg/mL (B. burgdorferi); 0.03 µg/mL (T. pallidum)
Comparator Or BaselineE. coli (MIC = 1000 µg/mL) and S. aureus (MIC = 32 µg/mL)
Quantified Difference>2000-fold higher potency against targeted spirochetes versus standard Gram-negative models
ConditionsIn vitro broth microdilution susceptibility testing

Enables the formulation of highly selective microbiological media for spirochete isolation without the need for complex, multi-antibiotic cocktails.

In Vivo Microbiome Preservation in Murine Models

When utilized in murine models of acute Lyme disease, Hygromycin A effectively clears spirochete infections at oral or injected doses of 50–250 mg/kg twice daily while maintaining the integrity of the host fecal microbiome [1]. In direct contrast, equivalent therapeutic regimens using the clinical baselines Amoxicillin or Ceftriaxone result in severe microbiome disruption and the rapid expansion of opportunistic Enterococci [2]. This microbiome-sparing profile is critical for in vivo procurement, as it eliminates gut dysbiosis as a confounding variable in host-pathogen immunological studies [3].

Evidence DimensionFecal microbiome composition post-treatment
Target Compound DataMinimal alteration of commensal flora at 50–250 mg/kg dosing
Comparator Or BaselineAmoxicillin and Ceftriaxone (severe dysbiosis and Enterococci expansion)
Quantified DifferenceNear-total prevention of broad-spectrum-induced commensal depletion
ConditionsMurine model of acute B. burgdorferi infection (oral/injected administration)

Provides a reliable in vivo therapeutic model that prevents antibiotic-induced gastrointestinal toxicity from confounding downstream immunological data.

Mechanistic Differentiation via Peptidyl Transferase Inhibition

Hygromycin A operates via a distinct biochemical pathway compared to its namesake, Hygromycin B. While Hygromycin B indiscriminately inhibits translocation and causes mRNA misreading across eukaryotic and prokaryotic cells, Hygromycin A specifically binds to the 23S rRNA peptidyl transferase center (PTC) [1]. Its cellular entry is strictly gated by the BmpDEFG nucleoside transporter, which is highly conserved in spirochetes but absent in most other bacteria[2]. This transporter-dependent mechanism ensures that Hygromycin A functions as a precision ribosomal probe rather than a generic cytotoxic agent [3].

Evidence DimensionRibosomal target and cellular uptake pathway
Target Compound DataInhibits 23S rRNA PTC; uptake restricted to BmpDEFG transporter
Comparator Or BaselineHygromycin B (inhibits translocation; non-selective uptake)
Quantified DifferenceAbsolute mechanistic divergence in target binding and membrane transport
ConditionsCell-free translation systems and transcriptomic profiling

Ensures buyers are procuring a highly specific biochemical probe for spirochete transporter and PTC function, avoiding the off-target eukaryotic toxicity of standard aminoglycosides.

Microbiome-Sparing In Vivo Spirochete Infection Modeling

Due to its minimal impact on commensal gut flora, Hygromycin A is the optimal therapeutic agent for murine models of Lyme disease and syphilis. It allows researchers to study pathogen clearance and host immune responses without the confounding variables of antibiotic-induced dysbiosis and secondary opportunistic infections commonly seen with Ceftriaxone or Amoxicillin [1].

Selective Media Formulation for Borreliella and Treponema Isolation

Leveraging its >2000-fold potency difference between spirochetes and common Gram-negative/Gram-positive bacteria, Hygromycin A serves as a highly effective selective supplement in microbiological culture media. It enables the isolation of Borreliella and Treponema species from complex environmental or clinical samples by suppressing the target organisms while leaving background commensals unaffected [2].

Biochemical Probing of the Ribosomal Peptidyl Transferase Center

Because Hygromycin A specifically targets the 23S rRNA peptidyl transferase center without the broad-spectrum translocation inhibition of Hygromycin B, it is an essential reagent for cell-free translation assays. It is utilized to map ribosomal binding sites and study the structural biology of peptide bond formation in specialized bacterial models [3].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

511.16897536 Da

Monoisotopic Mass

511.16897536 Da

Heavy Atom Count

36

UNII

3YJY415DDI

Wikipedia

Totomycin

Dates

Last modified: 04-14-2024
Mann, Robert L; Woolf, DO; Hygromycin. III. Structure studies, Journal of the American Chemical Society, 791, 120-126. DOI:10.1021/ja01558a031

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